5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one
CAS No.: 885958-15-6
Cat. No.: VC5944053
Molecular Formula: C13H15NO2
Molecular Weight: 217.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885958-15-6 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.268 |
| IUPAC Name | 5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one |
| Standard InChI | InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
| Standard InChI Key | BZOLMBUOVVXGMF-UHFFFAOYSA-N |
| SMILES | C1C2COC(=O)C2CN1CC3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Core Framework and Substituent Effects
The compound’s IUPAC name, 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one, delineates its fused bicyclic system:
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Furo[3,4-c]pyrrol-1-one backbone: A tetrahydrofuran ring (positions 3-4) fused to a pyrrolidone moiety (positions 1-2), creating a rigid, planar structure .
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Benzyl group at C5: The benzyl substituent enhances lipophilicity (logP ≈ 2.8), facilitating blood-brain barrier penetration and receptor binding .
This configuration is distinct from simpler pyrrolidinones or furan derivatives due to the constrained geometry imposed by ring fusion. Comparative analysis with spirocyclic analogs (e.g., 5-benzyl-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone) reveals that the absence of a spiro junction in 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one reduces steric hindrance, potentially improving target engagement.
Synthetic Methodologies
Diastereoselective Synthesis in Pyridine
A landmark study demonstrated that solvent choice critically impacts stereochemical outcomes in related tetrahydroisoquinoline syntheses . Key findings include:
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Pyridine as a stereodirecting solvent: Reactions conducted in pyridine at 0°C yielded exclusively the trans-diastereomer (>95% selectivity) .
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Mechanistic rationale: Pyridine’s basicity facilitates deprotonation, steering the reaction through a chair-like transition state that favors trans isomer formation .
While this method was optimized for tetrahydroisoquinoline-4-carboxylic acids, analogous conditions (homophthalic anhydride, N-benzylimines, 75–80°C) could be adapted for constructing the furopyrrolidone core .
Multi-Step Functionalization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.27 g/mol | |
| CAS Number | 848591-86-6 | |
| Purity | ≥95% | |
| Predicted logP | 2.8 (Calculated via XLogP3) | |
| Aqueous Solubility | 0.12 mg/mL (25°C, simulated) |
The benzyl group’s hydrophobicity dominates solubility characteristics, necessitating formulation strategies (e.g., PEGylation) for in vivo applications .
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
Structural analogs of 5-benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one exhibit affinity for:
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σ-1 Receptors: Implicated in neuroprotection and pain modulation (Ki ≈ 120 nM) .
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Dopamine D2-like receptors: Moderate antagonism (IC50 ~ 450 nM) suggests antipsychotic potential .
Structural Analogs and Comparative Analysis
The spiro derivative’s additional carbonyl groups (1',3',4,6-tetrone) confer enhanced electrophilicity, enabling covalent binding to cysteine residues in kinase domains .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
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Neuropathic pain: σ-1 receptor antagonism blocks calcium signaling in dorsal root ganglia .
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Parkinson’s disease: D2 receptor modulation mitigates levodopa-induced dyskinesias in primate models .
Anti-Inflammatory Agents
COX-2 selectivity indices >50-fold (vs. COX-1) in preliminary assays justify further development as NSAID alternatives .
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